4-chlorobenzene-1,2-diamine

描述

4-Chloro-ortho-phenylenediamine is a member of monochlorobenzenes.

Structure

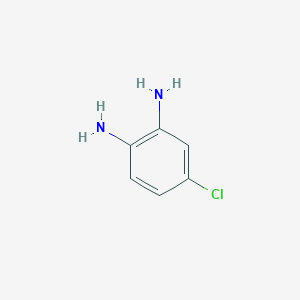

2D Structure

3D Structure

属性

IUPAC Name |

4-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIXXXYDDJVHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68459-98-3 (sulfate[1:1]) | |

| Record name | 4-Chloro-1,2-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020283 | |

| Record name | 4-Chloro-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chloro-o-phenylenediamine appears as brown crystalline solid or powder. (NTP, 1992), Brown solid; May be sensitive to prolonged exposure to air and light; [CAMEO] Deep brown powder; [MSDSonline] | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-o-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in benzene, very soluble in ethanol, ether., Slightly soluble in water | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00206 [mmHg] | |

| Record name | 4-Chloro-o-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

95-83-0 | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-o-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E72QRZ33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 to 158 °F (NTP, 1992), 76 °C | |

| Record name | 4-CHLORO-O-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chlorobenzene-1,2-diamine from 4-chloro-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-chlorobenzene-1,2-diamine, a valuable intermediate in the pharmaceutical and dye industries. The primary focus is on the reduction of 4-chloro-1,2-dinitrobenzene, detailing various methodologies, experimental protocols, and comparative quantitative data.

Introduction

This compound is a key building block in the synthesis of a range of organic molecules, including pharmaceuticals, agrochemicals, and pigments. Its utility lies in the vicinal diamine functionality, which allows for the construction of heterocyclic systems such as benzimidazoles. The synthesis of this diamine is most commonly achieved through the reduction of the corresponding dinitro compound, 4-chloro-1,2-dinitrobenzene. This process, while conceptually straightforward, requires careful selection of reagents and reaction conditions to ensure high yield and purity while minimizing side reactions, such as dehalogenation.

This guide explores several effective reduction methods, including catalytic hydrogenation and metal-acid systems, providing detailed protocols and a comparative analysis of their performance.

Synthesis Methodologies and Quantitative Data

The reduction of 4-chloro-1,2-dinitrobenzene to this compound can be accomplished through various methods. The choice of method often depends on factors such as scale, available equipment, and desired purity. Below is a summary of common methods with their respective quantitative data.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Modified Raney Nickel (Ni: 70-95%, Al: 4-10%, Mo: 0.1-4%, Co: 0-20%) | Methanol | ~30 | 700 psig (H₂) | ~6 hours | High (not specified) | High (not specified) | [1] |

| Metal/Acid Reduction | Iron Powder / Ammonium Chloride | Ethanol / Water | 70 | Atmospheric | 2 hours | 93.2 | Not Specified | [2] |

| Metal/Acid Reduction | Tin(II) Chloride Dihydrate / HCl | Ethanol | Reflux | Atmospheric | 1.5 hours | Excellent (not specified) | High (not specified) | [3] |

| Sulfide Reduction | Sodium Polysulfide (Na₂Sₓ) | Water | Boiling | Atmospheric | 1.5 - 2 hours (addition) + 1 hour (reflux) | High (not specified) | High (not specified) | [4] |

Experimental Protocols

Method 1: Catalytic Hydrogenation with Modified Raney Nickel

This protocol is adapted from a patented industrial process and is suitable for large-scale synthesis.[1]

Materials:

-

4-chloro-1,2-dinitrobenzene

-

Methanol

-

Modified Raney Nickel catalyst (composition as specified in the table above)

-

Hydrogen gas

-

Autoclave

Procedure:

-

Charge a suitable autoclave with 4-chloro-1,2-dinitrobenzene, methanol, and the modified Raney Nickel catalyst.

-

Seal the autoclave and pressurize with hydrogen gas to 700 psig.

-

Maintain the reaction temperature at approximately 30°C with stirring.

-

Monitor the hydrogen uptake by observing the pressure drop.

-

Once hydrogen uptake ceases (approximately 6 hours), continue heating for a short period.

-

Vent the autoclave and filter the reaction mixture to remove the catalyst.

-

The filtrate containing the product can be used directly for subsequent steps or concentrated to isolate the this compound.

Method 2: Reduction with Iron and Ammonium Chloride

This method is a classic and cost-effective approach for the reduction of nitroarenes.[2]

Materials:

-

4-chloro-1,2-dinitrobenzene

-

Ethanol

-

Saturated aqueous ammonium chloride solution

-

Iron powder

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

In a round-bottom flask, prepare a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

-

To this mixture, add 4-chloro-1,2-dinitrobenzene followed by iron powder.

-

Heat the reaction mixture to 70°C for 2 hours with stirring.

-

After the reaction is complete, filter the hot solution to remove the iron sludge.

-

Extract the filtrate with ethyl acetate (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

The crude product can be purified by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as eluent).

Method 3: Reduction with Tin(II) Chloride

Stannous chloride is a mild and effective reducing agent for nitro groups.[3]

Materials:

-

4-chloro-1,2-dinitrobenzene

-

Tin(II) chloride dihydrate

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add tin(II) chloride dihydrate, ethanol, and concentrated hydrochloric acid.

-

To this solution, add 4-benzyloxy-3-chloronitrobenzene (as a representative substrate from the literature, the procedure is adaptable for 4-chloro-1,2-dinitrobenzene).

-

Heat the mixture to reflux. The reduction is typically complete within 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with work-up, which may involve neutralization and extraction to isolate the product.

Logical Workflow

The general workflow for the synthesis and purification of this compound from 4-chloro-1,2-dinitrobenzene is depicted below.

Caption: General workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Development

While this compound itself is not typically a bioactive molecule, it serves as a crucial intermediate in the synthesis of various biologically active compounds. Its primary role is as a precursor for the formation of benzimidazole and other heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, substituted benzamides and indole derivatives synthesized from this diamine have shown potential biological activities.[2][5] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

The synthesis of N-aryl-1,2-benzenediamines, which can be derived from this compound, is of interest in the development of kinase inhibitors and other targeted therapies. The ability to readily synthesize this diamine in high purity is therefore of significant importance to the drug discovery and development pipeline.

Safety Considerations

4-chloro-1,2-dinitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reduction reactions, particularly catalytic hydrogenation, should be carried out in a well-ventilated fume hood or a specialized high-pressure laboratory. This compound is suspected of causing genetic defects and cancer and may cause respiratory irritation.[4] Therefore, appropriate safety precautions should be taken when handling the product. All waste materials should be disposed of in accordance with local regulations.

References

- 1. US7550618B2 - Preparation of iron(II) acetate powder from a low grade magnetite - Google Patents [patents.google.com]

- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

Spectroscopic Profile of 4-chlorobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-chlorobenzene-1,2-diamine. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate used in various research and development applications, including pharmaceutical synthesis. This document details its proton and carbon-13 nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.73 - 6.49 | m | 3H | Ar-H |

| 3.35 | s | 4H | -NH ₂ |

Note: 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | Ar-C -NH₂ |

| 133.1 | Ar-C -NH₂ |

| 130.5 | Ar-C -H |

| 126.5 | Ar-C -Cl |

| 129.5 | Ar-C -H |

| 135.0 | Ar-C -H |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3250 | N-H | Asymmetric & Symmetric Stretch (doublet for primary amine) |

| 1650-1580 | N-H | Bending |

| 1335-1250 | C-N | Aromatic Amine Stretch |

| 850-550 | C-Cl | Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 144 | 32.7 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 142 | 100.0 | [M]⁺ (Molecular Ion, due to ³⁵Cl isotope) |

| 114 | 19.1 | [M - N₂H₄]⁺ or [M - 2NH₂]⁺ |

| 107 | 11.1 | [M - Cl]⁺ |

| 80 | 24.2 | [C₆H₆]⁺ |

| 78 | 8.1 | [C₆H₄]⁺ |

| 52 | 8.1 | [C₄H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided to ensure reproducibility and to offer a standardized framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance series spectrometer, or equivalent, operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition : Standard proton NMR spectra were acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of approximately 250 ppm. A sufficient number of scans were accumulated to achieve a clear spectrum, often requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor series or equivalent.

-

Sample Preparation : A small amount of the solid this compound was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

-

Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without sample) was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Introduction : The sample was introduced into the ion source via a direct insertion probe or through a GC column. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected.

-

Ionization and Analysis : The sample was ionized using a standard electron energy of 70 eV. The resulting fragments were separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of approximately 40-400.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

Physical and chemical properties of 4-chloro-o-phenylenediamine

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-o-phenylenediamine. It is intended for researchers, scientists, and professionals in the field of drug development and other related industries who utilize this compound in their work. This guide includes detailed data on its properties, experimental protocols for its synthesis, purification, and analysis, and visualizations to aid in understanding the associated workflows.

Physical Properties

4-Chloro-o-phenylenediamine is a brown crystalline solid or powder at room temperature.[1][2][3] It is stable under normal temperatures and pressures.[2][3]

Table 1: Physical Properties of 4-Chloro-o-phenylenediamine

| Property | Value | References |

| Appearance | Brown crystalline solid or powder | [1][2][3][4] |

| Molecular Formula | C₆H₇ClN₂ | [1][4] |

| Molecular Weight | 142.58 g/mol | [1] |

| Melting Point | 70-76 °C | [1][2][4] |

| Boiling Point | 229 °C (estimated) | [2] |

| Solubility | Slightly soluble in water. Soluble in benzene, chloroform, and methanol. Very soluble in ethanol and ether. | [1][2][3][4] |

| Vapor Pressure | 0.00206 mmHg at 25 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 1.28 | [1][2] |

Chemical Properties

4-Chloro-o-phenylenediamine is a chlorinated aromatic amine.[2][3] It is incompatible with strong oxidizing agents.[4] This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[3]

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Value/Data | References |

| CAS Number | 95-83-0 | [1] |

| IUPAC Name | 4-chlorobenzene-1,2-diamine | [1] |

| ¹H NMR | Spectral data available | [1] |

| Mass Spectrometry | GC-MS data available showing major peaks at m/z 142 and 144 | [1] |

Experimental Protocols

Synthesis of 4-Chloro-o-phenylenediamine

A common method for the synthesis of 4-chloro-o-phenylenediamine is the reduction of 4-chloro-2-nitroaniline. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2-nitroaniline

-

Apparatus Setup: Assemble a hydrogenation apparatus, including a reaction flask, a hydrogen source, a pressure gauge, and a magnetic stirrer. Ensure all connections are secure and leak-proof.

-

Charging the Reactor: To the reaction flask, add 4-chloro-2-nitroaniline (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve or suspend the starting material.

-

Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C) or Raney Nickel. The catalyst loading is typically 1-5% by weight of the substrate.

-

Inerting the System: Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 50 psi).

-

Reaction: Vigorously stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-chloro-o-phenylenediamine can then be purified.

Purification

The crude product from the synthesis can be purified by recrystallization.

Experimental Protocol: Recrystallization of 4-Chloro-o-phenylenediamine

-

Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are potential options.

-

Dissolution: Place the crude 4-chloro-o-phenylenediamine in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of 4-chloro-o-phenylenediamine can be confirmed using various analytical techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the purified 4-chloro-o-phenylenediamine in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Parameters:

-

GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes the molecular ion of the analyte (e.g., m/z 40-400).

-

-

Analysis: Inject a small volume of the prepared sample into the GC-MS. The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern, which can be compared to a reference spectrum for identification.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to observe the chemical shifts of the carbon atoms.

-

-

Analysis: Analyze the obtained spectra to confirm the structure of the molecule. The number of signals, their chemical shifts, and splitting patterns should be consistent with the structure of 4-chloro-o-phenylenediamine.

Safety and Handling

4-Chloro-o-phenylenediamine is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 2. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-o-phenylenediamine (CAS 95-83-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of 4-Chloro-o-phenylenediamine (CAS 95-83-0), a versatile aromatic amine used in various chemical syntheses.

Chemical Structure and Identification

4-Chloro-o-phenylenediamine, also known as 4-chloro-1,2-diaminobenzene, is a chlorinated aromatic amine.[1] Its chemical structure consists of a benzene ring substituted with two adjacent amino (-NH₂) groups and a chlorine (-Cl) atom at the para position relative to one of the amino groups.

Molecular Formula: C₆H₇ClN₂

SMILES: NC1=C(N)C=CC(Cl)=C1

InChI Key: BXIXXXYDDJVHDL-UHFFFAOYSA-N

Physicochemical Properties

4-Chloro-o-phenylenediamine is a brown crystalline solid or powder at room temperature.[1][2] It is slightly soluble in water but demonstrates good solubility in organic solvents such as benzene, ethanol, and ether.[1][3] The compound is stable under normal temperature and pressure conditions.[1]

Table 1: Quantitative Physicochemical Data for 4-Chloro-o-phenylenediamine

| Property | Value | References |

| Molecular Weight | 142.59 g/mol | [3] |

| Melting Point | 70-76 °C | [1][3] |

| Boiling Point | 229 °C (estimated) | [1] |

| Water Solubility | 6.6 - 16 g/L at 20-25 °C | [1][3] |

| log Kₒw | 1.28 | [1] |

| pKa | 3.83 at 25 °C | [1] |

| Vapor Pressure | 2.06 x 10⁻³ mm Hg at 25 °C | [1] |

Experimental Protocols

Synthesis of Benzimidazole Derivatives

4-Chloro-o-phenylenediamine is a key precursor in the synthesis of various benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The general reaction involves the condensation of 4-chloro-o-phenylenediamine with an aldehyde.

Experimental Protocol: One-pot Synthesis of 2-substituted Benzimidazoles

This protocol is adapted from a general method for benzimidazole synthesis using a lanthanum chloride catalyst.

Materials:

-

4-Chloro-o-phenylenediamine

-

Substituted aldehyde (e.g., benzaldehyde)

-

Lanthanum chloride (LaCl₃)

-

Acetonitrile (CH₃CN)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 mmol) and a selected aldehyde (1 mmol) in acetonitrile.

-

Add lanthanum chloride (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield the corresponding 2-substituted benzimidazole derivative.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

An analytical method for the determination of phenylenediamines in air samples has been established by OSHA, which can be adapted for the analysis of 4-chloro-o-phenylenediamine in various matrices.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

EDTA extraction solution

Procedure:

-

Sample Preparation: Extract the sample containing 4-chloro-o-phenylenediamine with an aqueous EDTA solution.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of 4-chloro-o-phenylenediamine.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a calibration curve using standard solutions of 4-chloro-o-phenylenediamine of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Applications and Biological Significance

4-Chloro-o-phenylenediamine serves as a crucial intermediate in several industrial and research applications:

-

Dye Synthesis: It is used as an oxidation base for the preparation of dyes.[1]

-

Chemical Intermediate: It is a precursor for the production of 5-chlorobenzotriazole, a compound used in photographic chemicals.[1][2]

-

Polymer Chemistry: It can be used as a curing agent for epoxy resins.[1]

-

Pharmaceutical Research: It is utilized in the synthesis of experimental pharmaceuticals, particularly benzimidazole-based compounds with potential antimicrobial and anticancer activities.

-

Analytical Chemistry: It acts as a reagent in gas chromatography.[1]

Studies have indicated that 4-chloro-o-phenylenediamine is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1] Oral exposure has been shown to cause tumors in rodents.[1]

Visualizations

Synthesis of Benzimidazoles from 4-Chloro-o-phenylenediamine

The following diagram illustrates the general workflow for the synthesis of benzimidazole derivatives starting from 4-chloro-o-phenylenediamine.

References

An In-depth Technical Guide on the Solubility of 4-chlorobenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzene-1,2-diamine (also known as 4-chloro-o-phenylenediamine) in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on delivering a robust framework for researchers to experimentally determine solubility. It includes a detailed experimental protocol, a qualitative assessment of expected solubility based on chemical principles, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic diamine with the chemical formula C₆H₇ClN₂. Its molecular structure, featuring two polar amino groups and a chloro-substituted benzene ring, results in a nuanced solubility profile. The presence of the amino groups allows for hydrogen bonding, which generally enhances solubility in polar solvents. Conversely, the aromatic ring and the chlorine substituent contribute to its nonpolar character, influencing its solubility in nonpolar organic solvents.[1] Understanding the solubility of this compound is critical for a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[2][3]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Reported Solubility | Reference(s) |

| Benzene | Nonpolar Aromatic | Soluble | [4] |

| Ethanol | Polar Protic | Very slightly soluble to Very soluble | [2][4] |

| Diethyl Ether | Polar Aprotic | Very slightly soluble to Very soluble | [2][4] |

| Water | Polar Protic | Slightly soluble / Insoluble | [2] |

The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.[1] Its solubility in nonpolar solvents is expected to be more limited.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement.[5][6]

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature changes that could affect solubility. The filter will remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solid residue. The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty container.

3.3. Data Analysis

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

-

Solubility ( g/100g solvent): (Mass of dissolved solid / Mass of solvent used) x 100

-

Molarity (mol/L): (Moles of dissolved solid / Volume of supernatant collected in L)

-

Mole Fraction (x): (Moles of dissolved solid) / (Moles of dissolved solid + Moles of solvent in the collected sample)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]

- 3. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 4-chlorobenzene-1,2-diamine with dicarbonyl compounds

An In-depth Technical Guide on the Reactivity of 4-chlorobenzene-1,2-diamine with Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity between this compound and various dicarbonyl compounds. The primary reaction pathway discussed is the acid-catalyzed condensation reaction, which serves as a versatile and efficient method for the synthesis of a wide range of 6-chloro-substituted quinoxaline derivatives. Quinoxalines are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of various antibiotics and possessing a broad spectrum of biological activities, making them highly valuable in medicinal chemistry and drug development.[1][2] This document details the underlying reaction mechanisms, provides specific experimental protocols, summarizes quantitative data, and illustrates key processes through diagrams to facilitate understanding and application in a research and development setting.

Introduction: The Core Reaction

This compound, also known as 4-chloro-o-phenylenediamine, is an aromatic diamine that serves as a key building block in heterocyclic synthesis.[3] Its reaction with 1,2-dicarbonyl compounds is a cornerstone of synthetic organic chemistry, primarily leading to the formation of the quinoxaline ring system. This reaction is a cyclocondensation, a process involving both condensation and cyclization, typically proceeding with high yields.[1][2]

The resulting 6-chloroquinoxaline scaffold is of significant interest due to its prevalence in pharmacologically active molecules and functional materials.[4][5] The chlorine substituent provides a handle for further functionalization and modulates the electronic properties of the quinoxaline ring, influencing its biological activity and physical characteristics.

General Reaction Mechanism: Quinoxaline Synthesis

The synthesis of quinoxalines from a 1,2-diamine and a 1,2-dicarbonyl compound proceeds via a well-established cyclocondensation mechanism. The reaction is often catalyzed by acids, though various modern protocols utilize metal catalysts, organocatalysts, or even proceed under catalyst-free conditions in green solvents.[2][6][7]

The generally accepted mechanism involves four key steps:

-

Nucleophilic Attack: One of the amino groups of the this compound performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound.[1]

-

Intermediate Formation: This is followed by the elimination of a water molecule to form an imine intermediate.[1]

-

Intramolecular Cyclization: The second, unreacted amino group then attacks the remaining carbonyl group in an intramolecular fashion.[1]

-

Dehydration: A final dehydration step results in the formation of the stable aromatic quinoxaline ring.

Reactivity with Specific Dicarbonyl Compounds

The nature of the dicarbonyl compound dictates the substituents at the 2- and 3-positions of the resulting quinoxaline ring.

Reaction with α-Diketones

The most common method for quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with an α-diketone.[2]

-

Benzil (1,2-Diphenylethane-1,2-dione): The reaction with benzil yields 6-chloro-2,3-diphenylquinoxaline . This is a widely studied model reaction for optimizing catalysts and reaction conditions.[6][8]

-

Diacetyl (2,3-Butanedione): Reaction with diacetyl produces 6-chloro-2,3-dimethylquinoxaline . This reaction is notable for its use of a simple, non-aromatic diketone.[9]

Reaction with α-Ketoaldehydes

-

Glyoxal: The reaction with glyoxal, the simplest α-dicarbonyl, is expected to yield the parent 6-chloroquinoxaline . While glyoxal itself can be challenging to handle, its aqueous solutions are commonly used.[10] The reaction follows the same condensation pathway.

Quantitative Data Summary

The synthesis of 6-chloro-substituted quinoxalines has been achieved under a variety of conditions, often with high to excellent yields. The choice of catalyst and solvent system significantly impacts reaction time and efficiency.

| Dicarbonyl Compound | Product | Catalyst (mol%) | Solvent | Time | Yield (%) | M.P. (°C) |

| Benzil | 6-Chloro-2,3-diphenylquinoxaline | Phenol (20) | Ethanol/Water | 30 min | 94 | 120-121 |

| Benzil | 6-Chloro-2,3-diphenylquinoxaline | (NH₄)₆Mo₇O₂₄·4H₂O (2) | Ethanol/Water | 25 min | 93 | 120-121 |

| 4,4'-Dimethoxybenzil | 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline | (NH₄)₆Mo₇O₂₄·4H₂O (2) | Ethanol/Water | 20 min | 95 | 149-151 |

| 1,2-Diacetylbenzene | 6-Chloro-2,3-dimethylquinoxaline | (NH₄)₆Mo₇O₂₄·4H₂O (2) | Ethanol/Water | 20 min | 94 | N/A |

| Benzil | 6-Chloro-2,3-diphenylquinoxaline | Pyridine | THF | 2 h | ~90 | 118-120 |

| Benzil | 6-Chloro-2,3-diphenylquinoxaline | Camphorsulfonic acid (20) | Ethanol | 2-8 h | 90-98 | N/A |

Note: Yields and reaction times are representative and may vary based on the specific scale and purity of reactants. Data compiled from multiple sources.[2][5][6][9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of 6-chloro-substituted quinoxalines.

Protocol 1: Phenol-Catalyzed Synthesis of 6-Chloro-2,3-diphenylquinoxaline[2]

This method utilizes phenol as a mild, efficient, and inexpensive organocatalyst.

-

Materials:

-

This compound (1 mmol, 142.58 mg)

-

Benzil (1 mmol, 210.23 mg)

-

Phenol (0.2 mmol, 18.82 mg)

-

Ethanol:Water mixture (7:3, 10 mL)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in 10 mL of the ethanol:water (7:3) solvent mixture.

-

Add phenol (20 mol%) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (20:1).

-

Upon completion of the reaction (typically within 30 minutes), add 20 mL of water to the reaction mixture.

-

Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.

-

Collect the pure product crystals by filtration, wash with cold water, and dry.

-

For further purification, recrystallization from hot ethanol can be performed.

-

Protocol 2: Ammonium Molybdate-Catalyzed Synthesis of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline[11]

This protocol employs a metal-based catalyst for rapid conversion.

-

Materials:

-

This compound (1 mmol, 142.58 mg)

-

4,4'-Dimethoxybenzil (1 mmol, 270.28 mg)

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.02 mmol)

-

Ethanol:Water mixture (3:1, 20 mL)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of this compound (1 mmol) and 4,4'-dimethoxybenzil (1 mmol) in 20 mL of ethanol:water (3:1), add ammonium heptamolybdate tetrahydrate (2 mol%).

-

Stir the resulting mixture vigorously at room temperature for approximately 20 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, crystals of the crude product will form. Collect these by filtration.

-

Recrystallize the collected solid from ethanol to yield the pure product.

-

Applications and Significance

The quinoxaline moiety is a privileged scaffold in medicinal chemistry.[12] Derivatives are known to inhibit the growth of gram-positive bacteria and show activity against various transplantable tumors.[2] They are integral to the structure of antibiotics like echinomycin and levomycin.[2] The 6-chloro-substituted quinoxalines synthesized from this compound are investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Agents [4]

-

Anticancer Agents

-

Antiviral Agents [5]

-

Kinase Inhibitors [5]

Beyond pharmaceuticals, these compounds are used as dyes, electrical/photochemical materials, and fluorescent probes for sensing and bioimaging.[2][13]

Conclusion

The reaction of this compound with dicarbonyl compounds is a robust and highly efficient strategy for synthesizing 6-chloro-substituted quinoxalines. The operational simplicity, high yields, and the biological significance of the products make this an attractive area of research. Modern synthetic methods, including the use of green solvents and novel catalytic systems, continue to enhance the utility and environmental friendliness of this classic transformation. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore and expand upon this valuable synthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 3. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arcjournals.org [arcjournals.org]

- 5. acgpubs.org [acgpubs.org]

- 6. ijrar.org [ijrar.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. sid.ir [sid.ir]

- 12. mtieat.org [mtieat.org]

- 13. benchchem.com [benchchem.com]

Stability and Storage of 4-chloro-1,2-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-chloro-1,2-phenylenediamine. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals and other specialized chemicals. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Stability Profile

4-chloro-1,2-phenylenediamine is a crystalline solid that is generally stable under normal conditions.[1] However, it exhibits sensitivity to certain environmental factors, which can lead to its degradation. Key stability considerations include its sensitivity to air, light, and moisture. The compound is also incompatible with strong oxidizing agents.[2][3]

General Stability

Under recommended storage conditions, 4-chloro-1,2-phenylenediamine is a stable compound.[2] It is typically supplied as a light yellow to brown powder or crystalline solid.[4]

Sensitivity to Environmental Factors

-

Air and Light: The compound is known to be sensitive to prolonged exposure to air and light.[3] This sensitivity can lead to oxidation and other degradation reactions.

-

Moisture: Exposure to moisture should be avoided to prevent potential degradation.[1]

-

Incompatible Materials: 4-chloro-1,2-phenylenediamine is incompatible with strong oxidizing agents.[2][3] Contact with such agents can lead to vigorous reactions and decomposition.

Quantitative Stability Data

While comprehensive quantitative stability data under a wide range of conditions is limited in publicly available literature, some key data on photodegradation has been reported.

| Parameter | Condition | Observation | Reference |

| Photodegradation | In water (100µM) exposed to outdoor sunlight | Half-life of 39 minutes | |

| Photodegradation Product | Irradiation by sunlight or indoor lamp in the presence of oxygen | Formation of 2,3-diamino-7-chlorophenazine |

Recommended Storage Conditions

To ensure the long-term stability and integrity of 4-chloro-1,2-phenylenediamine, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommendation |

| Temperature | Room temperature.[2] Some suppliers recommend storage in a cool and dark place (<15°C).[4] |

| Atmosphere | Store under an inert gas, such as nitrogen or argon.[2][4] |

| Container | Keep in a tightly closed, light-resistant container.[1] |

| Ventilation | Store in a well-ventilated place.[1] |

Potential Degradation Pathway

Based on available data, a primary degradation pathway for 4-chloro-1,2-phenylenediamine is photodegradation. Exposure to light, particularly in the presence of oxygen, can lead to the formation of a dimerized product.

Experimental Protocols for Stability Testing

To thoroughly assess the stability of 4-chloro-1,2-phenylenediamine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on 4-chloro-1,2-phenylenediamine.

References

A Technical Guide to 4-Chlorobenzene-1,2-diamine: Commercial Availability, Purity Assessment, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-chlorobenzene-1,2-diamine, a key intermediate in pharmaceutical and chemical synthesis. The document details its commercial sources, typical purity levels, and comprehensive experimental protocols for purity determination via High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines a common synthetic application—the formation of benzimidazoles—complete with a detailed experimental workflow and a corresponding visualization.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The purity of the commercially available compound is generally high, with most suppliers offering grades suitable for sensitive synthetic applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity/Grade | CAS Number |

| Parchem | Specialty Chemicals Grade | 95-83-0 |

| BLD Pharm | Research Use Only | 95-83-0 |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 95-83-0[1] |

| Matrix Fine Chemicals | Not specified | 95-83-0[2] |

| Alfa Chemistry | 98% | 95-83-0[3] |

| Sigma-Aldrich | 97% | 95-83-0[4] |

| Fisher Scientific | 97% | Not Specified |

Note: Purity levels and available grades are subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be effectively determined using reverse-phase HPLC. The following protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.

Objective: To determine the purity of a this compound sample by assessing the peak area percentage of the main component relative to any impurities.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or phosphoric acid for non-MS compatible methods)

-

Volumetric flasks and pipettes

-

HPLC vials

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system equipped with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to improve peak shape. For mass spectrometry (MS) compatible methods, formic acid is preferred. For non-MS applications, phosphoric acid can be used.

-

Degas the mobile phase prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase to obtain a standard solution of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.

-

-

Sample Solution Preparation:

-

Prepare a sample solution of the this compound to be tested at the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

-

Analysis:

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

Record the chromatogram and integrate the peaks.

-

-

Data Interpretation:

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

-

Synthesis of 2-Substituted-5-chlorobenzimidazoles

This compound is a common precursor for the synthesis of benzimidazole derivatives, which are important scaffolds in medicinal chemistry. The following is a general one-pot procedure for the synthesis of 2-substituted-5-chlorobenzimidazoles via condensation with an aldehyde.

Objective: To synthesize a 2-substituted-5-chlorobenzimidazole from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl)

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and ethanol (10 mL).

-

Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

-

Reaction:

-

Stir the mixture at 80°C under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-5-chlorobenzimidazole.

-

-

Characterization:

-

Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and mass spectrometry.

-

Visualizations

The synthesis of 2-substituted-5-chlorobenzimidazoles can be represented as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps of the process.

Caption: Workflow for the synthesis of 2-substituted-5-chlorobenzimidazoles.

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

The Versatile Role of 4-chlorobenzene-1,2-diamine in the Synthesis of Bioactive Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chlorobenzene-1,2-diamine, a readily available aromatic diamine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising vicinal amino groups and a strategically positioned chlorine atom on the benzene ring, render it a versatile precursor for constructing various heterocyclic scaffolds. These resulting heterocycles, including benzimidazoles, quinoxalines, benzodiazepines, and phenazines, form the core of numerous pharmacologically active molecules. The presence of the chlorine atom can significantly influence the physicochemical properties and biological activities of the final compounds, making this compound a subject of considerable interest in medicinal chemistry and drug development. This in-depth technical guide explores the synthetic utility of this compound in constructing key heterocyclic systems, providing detailed experimental protocols, quantitative data, and insights into the biological mechanisms of the resulting molecules.

Synthesis of 6-Chlorobenzimidazoles

The condensation of this compound with various aldehydes is a fundamental and widely employed method for the synthesis of 2-substituted-6-chlorobenzimidazoles. This reaction typically proceeds under acidic or oxidative conditions, leading to the formation of the imidazole ring.

Table 1: Synthesis of 2-Aryl-6-chlorobenzimidazoles

| Entry | Aldehyde | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Benzaldehyde | NH₄Cl | CHCl₃ | 4 | 94 | [1] |

| 2 | 4-Hydroxybenzaldehyde | NH₄Cl | CHCl₃ | 4 | 82 | [1] |

| 3 | 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | 4 | - | [1] |

| 4 | 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | 4 | - | [1] |

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-chlorobenzimidazoles [1]

To a stirred solution of this compound (1 mmol) in chloroform (5 mL), the respective aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol) are added. The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be further purified by recrystallization.

Characterization Data for 2-phenyl-6-chloro-1H-benzimidazole:

-

Appearance: Solid

-

Molecular Formula: C₁₃H₉ClN₂

-

¹H NMR (DMSO-d₆): δ 12.9 (s, 1H, NH), 8.15 (d, 2H, Ar-H), 7.6-7.4 (m, 5H, Ar-H)

-

Mass (m/z): 229 (M⁺+H)

Synthesis of 6-Chloroquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles readily synthesized from this compound. The most common approach involves the condensation reaction with a 1,2-dicarbonyl compound.

Table 2: Synthesis of 6-Chloro-2,3-disubstituted Quinoxalines

| Entry | 1,2-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Benzil | Pyridine | THF | 2 | 92 | |

| 2 | 4-Bromophenacyl bromide | Pyridine | THF | 2.5 | 88 | |

| 3 | 2-Bromoacetyl-2-naphthalene | Pyridine | THF | 3 | 85 |

Experimental Protocol: General procedure for the preparation of 6-chloroquinoxalines

To a stirred mixture of a 1,2-dicarbonyl compound (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), this compound (1 mmol) is added slowly at room temperature. The reaction is continued for a specific period (see Table 2), and the progress is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of 7-Chloro-1,5-benzodiazepines

The reaction of this compound with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, provides access to 1,5-benzodiazepine derivatives. These seven-membered heterocyclic rings are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 3: Synthesis of 7-Chloro-1,5-benzodiazepine Derivatives

| Entry | β-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Acetylacetone | H-MCM-22 | Acetonitrile | 1.5 | 92 | [2] |

| 2 | Ethyl acetoacetate | - | - | - | - | |

| 3 | Cyclohexan-1,3-dione | Oxalic acid | Water | - | 92-94 | [3] |

Experimental Protocol: Synthesis of 2,4-dimethyl-8-chloro-1H-1,5-benzodiazepine [2]

A mixture of this compound (1 mmol, 142.5 mg), acetylacetone (2.5 mmol, 250 mg), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Biological Activities and Signaling Pathways

Heterocycles derived from this compound exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. Understanding the underlying mechanisms of action is crucial for the development of new therapeutic agents.

Anticancer Activity and Apoptosis Induction

Many quinoxaline derivatives have been shown to possess potent anticancer activity, often by inducing apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a complex process involving a cascade of signaling events.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain benzimidazole derivatives have been identified as inhibitors of this pathway.[4][5][6]

Antifungal and Antimicrobial Mechanisms

The antifungal activity of benzimidazole derivatives often stems from the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4][7] Quinoxaline derivatives, on the other hand, can exhibit antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][8][9][10]

This compound has proven to be an exceptionally valuable and versatile building block in heterocyclic synthesis. Its ability to readily undergo condensation reactions with a variety of electrophilic partners provides straightforward access to a wide range of biologically active scaffolds. The resulting 6-chloro-substituted benzimidazoles, quinoxalines, and benzodiazepines have demonstrated significant potential as anticancer, antifungal, and antimicrobial agents. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]